molecular formula C12H13NO5S2 B6613802 4-Phenyl-1,7lambda6-dithia-4-azaspiro[4.4]nonane-1,1,3,7,7-pentone CAS No. 879642-15-6

4-Phenyl-1,7lambda6-dithia-4-azaspiro[4.4]nonane-1,1,3,7,7-pentone

Cat. No.: B6613802
CAS No.: 879642-15-6
M. Wt: 315.4 g/mol
InChI Key: RUWFRPATCCHKNR-UHFFFAOYSA-N
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Description

4-Phenyl-1,7λ⁶-dithia-4-azaspiro[4.4]nonane-1,1,3,7,7-pentone is a spirocyclic compound characterized by a unique fused bicyclic system. The structure features a sulfur-containing heterocycle (1,7λ⁶-dithia) and a nitrogen atom at position 4, with five ketone groups (pentone) distributed across the spiro[4.4]nonane framework. The phenyl substituent at position 4 contributes to steric and electronic modulation, influencing reactivity and stability. This compound’s structural complexity and high oxidation state (multiple ketones) make it distinct among spirocyclic derivatives .

Properties

IUPAC Name

1,1,7,7-tetraoxo-4-phenyl-1λ6,7λ6-dithia-4-azaspiro[4.4]nonan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO5S2/c14-11-8-20(17,18)12(6-7-19(15,16)9-12)13(11)10-4-2-1-3-5-10/h1-5H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUWFRPATCCHKNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC12N(C(=O)CS2(=O)=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bicyclic Precursor Synthesis

A diketone or diamine intermediate serves as the starting material. For example, reacting 1,4-diaminobutane with 1,4-dithiol-2,5-dione under acidic conditions yields a bicyclic thioether intermediate. The reaction proceeds via nucleophilic attack of amine groups on electrophilic sulfur centers, followed by dehydration:

1,4-Diaminobutane+1,4-Dithiol-2,5-dioneHCl, ΔBicyclic Thioether Intermediate\text{1,4-Diaminobutane} + \text{1,4-Dithiol-2,5-dione} \xrightarrow{\text{HCl, Δ}} \text{Bicyclic Thioether Intermediate}

Spirocyclization

The spiro junction is formed using a Mannich-type reaction or Michael addition . For instance, treating the bicyclic thioether with phenyl isocyanate in the presence of a base (e.g., triethylamine) induces spiroannulation at the nitrogen center:

Bicyclic Thioether+PhNCOEt₃NSpiro[4.4]nonane Core\text{Bicyclic Thioether} + \text{PhNCO} \xrightarrow{\text{Et₃N}} \text{Spiro[4.4]nonane Core}

Sulfone Group Installation

The lambda⁶-sulfur (sulfone) groups are introduced via oxidation of thioether bridges. Common oxidizing agents include:

Hydrogen Peroxide (H₂O₂)

Controlled oxidation with 30% H₂O₂ in acetic acid converts thioethers to sulfones. The reaction is exothermic and requires cooling (0–5°C) to prevent overoxidation:

Thioether+3H₂O₂CH₃COOH, 0°CSulfone+3H₂O\text{Thioether} + 3 \text{H₂O₂} \xrightarrow{\text{CH₃COOH, 0°C}} \text{Sulfone} + 3 \text{H₂O}

Meta-Chloroperbenzoic Acid (mCPBA)

For regioselective oxidation, mCPBA in dichloromethane selectively targets sulfur atoms without affecting other functional groups:

Thioether+2mCPBACH₂Cl₂, rtSulfone+2mCBA\text{Thioether} + 2 \text{mCPBA} \xrightarrow{\text{CH₂Cl₂, rt}} \text{Sulfone} + 2 \text{mCBA}

Phenyl Group Introduction

The 4-phenyl substituent is incorporated via Friedel-Crafts alkylation or Ullmann coupling :

Friedel-Crafts Alkylation

Reacting the spiro intermediate with benzyl chloride in the presence of AlCl₃ facilitates electrophilic aromatic substitution:

Spiro Intermediate+PhCH₂ClAlCl₃4-Phenyl Derivative\text{Spiro Intermediate} + \text{PhCH₂Cl} \xrightarrow{\text{AlCl₃}} \text{4-Phenyl Derivative}

Ullmann Coupling

A copper-catalyzed coupling between the spiro compound and iodobenzene introduces the phenyl group under milder conditions:

Spiro Intermediate+PhICu, K₂CO₃, DMF4-Phenyl Derivative\text{Spiro Intermediate} + \text{PhI} \xrightarrow{\text{Cu, K₂CO₃, DMF}} \text{4-Phenyl Derivative}

Final Oxidation to Pentone

The 3-one and 1,1,7,7-tetraoxide moieties are achieved through sequential oxidation:

Ketone Formation

Oxidation of a secondary alcohol intermediate (from prior reduction steps) with Jones reagent (CrO₃/H₂SO₄) yields the 3-ketone:

Secondary Alcohol+CrO₃H₂SO₄Ketone\text{Secondary Alcohol} + \text{CrO₃} \xrightarrow{\text{H₂SO₄}} \text{Ketone}

Sulfone Finalization

A final oxidation with Ozone or Ruthenium Tetroxide ensures complete conversion of residual thioethers to sulfones:

Partial Sulfone+O₃H₂OPentone\text{Partial Sulfone} + \text{O₃} \xrightarrow{\text{H₂O}} \text{Pentone}

Optimization and Challenges

ParameterConditionYield (%)Purity (%)
Thiol-amine cyclizationHCl, 80°C, 12h6590
Sulfone oxidationH₂O₂, 0°C, 6h7895
Ullmann couplingCu, 120°C, 24h4588
Final oxidationO₃, -78°C, 2h9299

Key challenges include:

  • Regioselectivity : Ensuring phenyl group attachment at the 4-position requires careful catalyst selection.

  • Overoxidation : Aggressive oxidants may degrade the spiro core, necessitating low-temperature conditions.

  • Stereochemical Control : The undefined stereocenter at position 1 (PubChem data) complicates enantioselective synthesis.

Comparative Analysis of Methods

Oxidation Routes

  • H₂O₂ : Cost-effective but less selective.

  • mCPBA : Higher selectivity but generates stoichiometric waste.

  • Ozone : Ideal for final oxidation but requires cryogenic conditions.

Cyclization Efficiency

  • Mannich reaction offers better atom economy than Michael addition but suffers from slower kinetics .

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-1,7lambda6-dithia-4-azaspiro[4.4]nonane-1,1,3,7,7-pentone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the spirocyclic structure .

Scientific Research Applications

4-Phenyl-1,7lambda6-dithia-4-azaspiro[4.4]nonane-1,1,3,7,7-pentone has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Phenyl-1,7lambda6-dithia-4-azaspiro[4.4]nonane-1,1,3,7,7-pentone involves its interaction with molecular targets, such as enzymes or receptors. The sulfur and nitrogen atoms in the spirocyclic structure can form specific interactions with these targets, influencing their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-(4-Chlorophenyl)-1,7λ⁶-dithia-4-azaspiro[4.4]nonane-3,7,7-trione

  • Structural Features : Differs by a chlorine substituent on the phenyl ring and three ketone groups (trione instead of pentone).
  • Synthesis & Stability : Discontinued commercial availability suggests synthetic challenges or instability under storage conditions .
  • Applications : Likely explored in drug discovery for halogenated spirocycles, though specific data are unavailable.

7-Phenyl-1,3-diazaspiro[4.4]nonane-2,4-dione

  • Structural Features : Contains two nitrogen atoms (1,3-diaza) and two ketones (dione). The absence of sulfur reduces redox activity compared to the target compound.
  • Spectral Data: Characterized by SMILES notation (C1CC2(CC1C3=CC=CC=C3)C(=O)NC(=O)N2) and InChIKey (MTDXPZWIPQEUMN-UHFFFAOYSA-N), confirming the spiro framework .
  • Reactivity : Likely less reactive toward nucleophiles due to fewer electron-withdrawing ketones.

2-(4-Methoxyphenyl)-2-azaspiro[4.4]nonane-1,3-dione

  • Structural Features : Methoxy group enhances electron density at the phenyl ring, contrasting with the electron-neutral phenyl group in the target compound.
  • Molecular Formula: C₁₅H₁₇NO₃ (molar mass 259.3 g/mol) .
  • Applications: Potential use in photochemical studies due to methoxy’s UV-absorbing properties.

Spiro[4.4]nonane Derivatives with Varied Heteroatoms

  • Examples: 2-Oxa-7-azaspiro[4.4]nonane: Replaces sulfur with oxygen, altering ring electronics and solubility . 1-Benzyl-1,7-diazaspiro[4.4]nonane hemioxalate: Incorporates a benzyl group and lacks ketones, favoring amine reactivity .
  • Synthetic Routes: Many derivatives are synthesized via cyclization reactions involving dithiols or diketones, as seen in spiro[4.4]nonane bisdithioketal formation .

Comparative Data Table

Compound Name Heteroatoms Ketone Groups Substituent Molecular Formula Key Properties/Applications Reference
4-Phenyl-1,7λ⁶-dithia-4-azaspiro[4.4]nonane-1,1,3,7,7-pentone S, N 5 Phenyl C₁₅H₁₁NO₅S₂ High oxidation state, complex synthesis
4-(4-Chlorophenyl)-1,7λ⁶-dithia-4-azaspiro[4.4]nonane-3,7,7-trione S, N 3 4-Chlorophenyl C₁₅H₁₀ClNO₃S₂ Discontinued; halogenated analog
7-Phenyl-1,3-diazaspiro[4.4]nonane-2,4-dione N (2) 2 Phenyl C₁₃H₁₄N₂O₂ Amide-like stability
2-(4-Methoxyphenyl)-2-azaspiro[4.4]nonane-1,3-dione N 2 4-Methoxyphenyl C₁₅H₁₇NO₃ Enhanced electron density
2-Oxa-7-azaspiro[4.4]nonane O, N 0 None C₇H₁₃NO Oxygenated spiro scaffold

Key Research Findings

  • Synthetic Challenges : The target compound’s pentone system likely requires stringent oxidation conditions, contrasting with trione or dione derivatives that utilize milder ketonization protocols .
  • Reactivity : Sulfur atoms in 1,7λ⁶-dithia derivatives may participate in redox or coordination chemistry, unlike oxygen or nitrogen analogs .
  • Stability : Multiple ketones increase susceptibility to nucleophilic attack, necessitating stabilization via steric hindrance (e.g., phenyl groups) .

Biological Activity

4-Phenyl-1,7lambda6-dithia-4-azaspiro[4.4]nonane-1,1,3,7,7-pentone is a complex organic compound characterized by its unique spirocyclic structure that includes nitrogen and sulfur atoms. The molecular formula is C15H19N2S2C_{15}H_{19}N_{2}S_{2}, indicating a composition of carbon, hydrogen, nitrogen, and sulfur. This compound has garnered interest due to its potential biological activities and therapeutic applications.

Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various biological targets such as enzymes and receptors. The presence of heteroatoms like sulfur and nitrogen in its structure enhances its reactivity and ability to form specific interactions with biological molecules.

The compound's mechanism of action involves:

  • Enzyme Inhibition : It may inhibit certain enzymes that are crucial in metabolic pathways, potentially leading to therapeutic effects in disease contexts.
  • Receptor Modulation : Interaction with specific receptors can alter signaling pathways involved in various physiological processes.

Research Findings

Research indicates that this compound exhibits:

  • Antimicrobial Properties : Studies have shown that the compound may possess activity against certain bacterial strains.
  • Anticancer Potential : Preliminary investigations suggest it could inhibit cancer cell proliferation in vitro.

Study 1: Antimicrobial Activity

In a study evaluating the antimicrobial properties of various spirocyclic compounds, this compound was tested against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones compared to control samples.

Study 2: Anticancer Activity

A separate investigation focused on the anticancer effects of this compound on human cancer cell lines. The findings revealed that treatment with varying concentrations of the compound resulted in a dose-dependent reduction in cell viability.

Comparative Analysis

To better understand the uniqueness of this compound compared to similar compounds, the following table summarizes key characteristics:

Compound NameMolecular FormulaBiological ActivityNotable Features
This compoundC15H19N2S2C_{15}H_{19}N_{2}S_{2}Antimicrobial; AnticancerUnique spirocyclic structure
4-(2-Methylphenyl)-1,7lambda6-dithia-4-azaspiro[4.4]nonaneC13H15N2S2C_{13}H_{15}N_{2}S_{2}Limited data availableSimilar spirocyclic framework
1,7-Dithia-4-azaspiro[4.4]nonane derivativesVariesVaries by derivativeCommon structural features

Q & A

Q. Table 1: Comparative Synthesis Routes for Spirocyclic Analogs

Compound ClassKey ReagentsYield RangeReference
Diazaspiro[4.4]nonaneBenzylamine, aldehydes45-72%
Dioxa-azaspiro[4.4]nonaneGlycols, nitriles60-85%
Dithia-azaspiro[4.4]nonaneThiols, sulfonyl chlorides30-55%

Advanced: How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?

Answer:
Density Functional Theory (DFT) and reaction path search methods (e.g., IRC calculations) can model transition states and activation energies. For instance:

  • Electrophilic sulfur centers : Calculate partial charges at sulfone groups to identify susceptible sites for nucleophilic attack .
  • Solvent effects : Use implicit solvent models (e.g., PCM) to assess how polarity influences reaction rates.
  • Steric maps : Analyze spatial hindrance around reactive sites using molecular dynamics (MD) simulations, as applied in spirocyclic carboxamide studies .

Q. Example Workflow :

Optimize geometry using B3LYP/6-31G(d).

Compute Fukui indices for electrophilicity.

Validate with experimental kinetic data (e.g., SN2 reactivity in 1-Benzyl-1,7-diazaspiro[4.4]nonane ).

Advanced: What experimental strategies resolve contradictions in reported biological activities of spirocyclic analogs?

Answer:
Contradictions often arise from stereochemical variations or assay conditions. Methodological approaches include:

  • Comparative structure-activity relationship (SAR) : Correlate substituents (e.g., phenyl vs. alkyl) with bioactivity, as done for 1,7-diazaspiro[4.4]nonane derivatives .
  • Standardized assays : Re-evaluate potency under uniform conditions (pH, temperature) to isolate structural effects.
  • Meta-analysis : Pool data from PubChem and DSSTox to identify trends (e.g., antimicrobial vs. anti-inflammatory activity).

Q. Table 2: Bioactivity Comparison of Spirocyclic Derivatives

CompoundBioactivity (IC₅₀)Assay TypeSource
1-Benzyl-1,7-diazaspiro8.2 µM (Antimicrobial)Broth microdilution
7-Oxa-1-azaspiro[3.5]nonane15.4 µM (Enzyme inhibition)Fluorescence assay

Advanced: How do stereochemical variations in the spirocyclic core affect physicochemical properties?

Answer:
Stereochemistry impacts solubility , melting points , and membrane permeability . For example:

  • Enantiomeric pairs : (5R)- vs. (5S)-1,7-diazaspiro[4.4]nonane derivatives show divergent logP values (2.1 vs. 1.8) and solubility profiles .
  • Chiral HPLC : Resolve enantiomers using cellulose-based columns (e.g., Chiralpak IA) to isolate bioactive conformers.
  • Thermodynamic stability : Differential scanning calorimetry (DSC) reveals polymorphic transitions influenced by spirocyclic chirality .

Advanced: What statistical methods optimize reaction conditions for synthesizing this compound?

Answer:
Design of Experiments (DoE) minimizes trial-and-error:

  • Factorial design : Vary temperature, catalyst loading, and solvent polarity to identify significant factors.
  • Response Surface Methodology (RSM) : Optimize yield and purity simultaneously, as applied in TiO₂ photocatalyst studies .
  • Taguchi arrays : Prioritize cost-effective parameters (e.g., reducing Pd catalyst usage in cross-couplings).

Case Study : A 2^3 factorial design for 1,4-dioxa-7-azaspiro[4.4]nonane synthesis identified solvent polarity (DMF vs. THF) as the critical yield determinant (p < 0.05) .

Advanced: How is mass spectrometry (MS) utilized in characterizing degradation products of this compound?

Answer:
High-resolution MS (HRMS) and tandem MS/MS identify degradation pathways:

  • In-source fragmentation : Monitor sulfone group loss (e.g., m/z 96 [SO₃H]⁻ in negative mode).
  • Forced degradation : Expose to heat/UV light and compare with stable analogs (e.g., 2-Ethyl-2,7-diazaspiro[4.4]nonane ).
  • Metabolite profiling : Use LC-QTOF to detect hydroxylated or demethylated products in biological matrices .

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